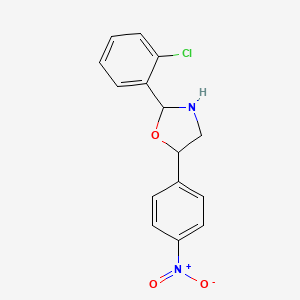

2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

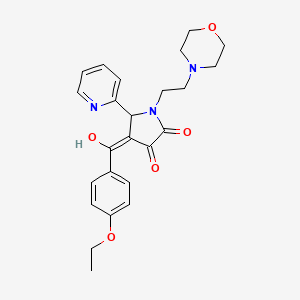

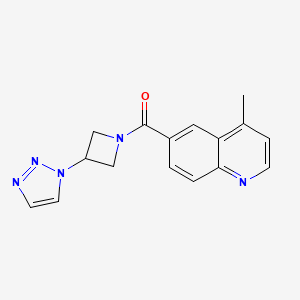

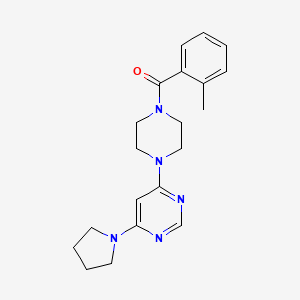

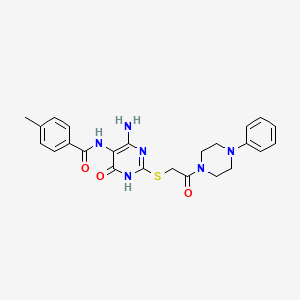

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. It may also discuss any challenges or issues encountered during the synthesis.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction. It may also discuss the mechanism of the reaction.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity.Aplicaciones Científicas De Investigación

Environmental Impact and Analysis

Chlorophenols and Environmental Toxicity Chlorophenols, including compounds related to 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine, have been evaluated for their toxic effects on aquatic and mammalian life. These compounds exhibit moderate toxicity but can become considerably toxic to fish upon long-term exposure. Their persistence in the environment varies, potentially becoming moderate to high under certain conditions, although bioaccumulation is expected to be low. A notable feature of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).

Electron Transport System Activity The electron transport system (ETS) activity, which can be a measure of microbial bioactivity in soils and sediments, has been reviewed with a focus on assays for ETS activity. Such activities are critical for assessing the microbial status of various environments. Tetrazolium salts, which can be related to the chemical family of 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine, are used in assays to measure ETS activity as they are reduced to formazan by microorganisms and enzymes (Trevors, 1984).

Therapeutic Applications and Chemical Analysis

Oxazolidinones and Pharmacological Properties Oxazolidinones, a class to which 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine can be related, represent a novel chemical class of synthetic antimicrobial agents. They have a unique mechanism of protein synthesis inhibition and display bacteriostatic activity against many pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has shown promise in treating infections due to gram-positive pathogens (Diekema & Jones, 2000).

Imidazole Derivatives and Antitumor Activity Imidazole derivatives, related in structural complexity to oxazolidines, have been reviewed for their antitumor activity. Various derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, show promise in the synthesis of compounds with potential biological properties, highlighting the importance of this chemical structure in developing new antitumor drugs (Iradyan et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal of the compound.

Direcciones Futuras

This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound, or new reactions that could be explored.

Please note that this is a general guide and the specific details would depend on the particular compound being studied. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-13-4-2-1-3-12(13)15-17-9-14(21-15)10-5-7-11(8-6-10)18(19)20/h1-8,14-15,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEINWKFOMDNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-3-methyl-benzenesulfonyl)-piperazine](/img/structure/B2395828.png)

![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)

![2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile](/img/structure/B2395833.png)

![1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2395840.png)